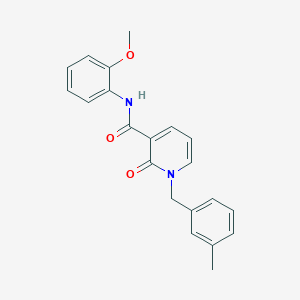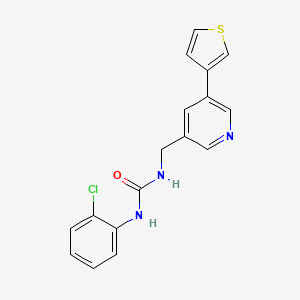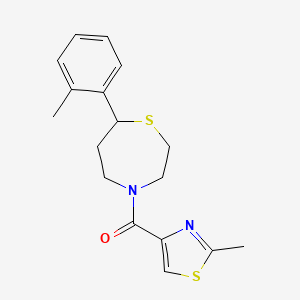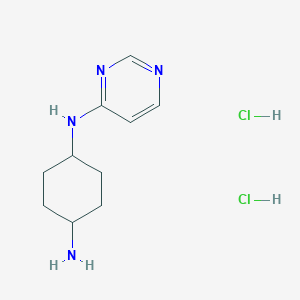
6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, N,4-Diaryl-6-methyl-1-methyl (phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized in a three-component reaction of N -aryl-3-oxobutanamides, aromatic aldehyde, and N -methylthiourea (N -phenylthiourea) in ethanol in the presence of nontoxic, cheap sodium hydrogen sulfate as a catalyst .Molecular Structure Analysis
The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds . PMR spectra of the N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides exhibited resonances for their aromatic protons and side groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, 2-Methylthio-1,4-dihydropyrimidines were obtained by methylation of 2-thioxo-4-phenyl-5-methoxycarbonyl-6-methyl-1,2,3,4-tetrahydropyrimidine or its 1-methyl derivative in a neutral medium .科学的研究の応用
Antimicrobial and Antitumor Properties
- Pyrimidinethione derivatives, including those similar to 6-methyl-N,4-diphenyl-2-thioxo-tetrahydropyrimidine-5-carbothioamide, have been explored for their promising antimicrobial and antitumor activities. Such compounds exhibit significant inhibitory effects against various microbial strains and cancer cell lines, indicating their potential in medical applications (Ramadan, El‐Helw, & Sallam, 2019).
Synthesis and Reactions
- Research has delved into the synthesis and reactions of Biginelli-compounds, which include derivatives of 2-thioxo-tetrahydropyrimidine. These studies focus on the methylation, acylation, and other chemical reactions essential for creating various derivatives for potential biological applications (Kappe & Roschger, 1989).
Chemical Analysis and Structural Studies
- The molecular structure and conformation of compounds similar to 6-methyl-N,4-diphenyl-2-thioxo-tetrahydropyrimidine-5-carbothioamide have been analyzed using X-ray crystallography and quantum chemical calculations. These studies provide insight into the stereochemistry and electronic characteristics of such compounds, aiding in understanding their biological interactions (Memarian et al., 2013).
Biological Evaluation and QSAR Studies
- Several derivatives of 2-thioxo-tetrahydropyrimidine have been synthesized and evaluated for their antimicrobial and anticancer properties. Quantitative Structure-Activity Relationship (QSAR) studies help understand the correlation between molecular structure and biological activity, guiding the development of more potent compounds (Sharma et al., 2012).
Antihypertensive Activity
- Some derivatives of 2-thioxo-tetrahydropyrimidine, related to 6-methyl-N,4-diphenyl-2-thioxo-tetrahydropyrimidine-5-carbothioamide, have been explored for their antihypertensive properties. These compounds have shown promising results in terms of structure-activity relationships, offering potential therapeutic applications in hypertension management (Rana, Kaur, & Kumar, 2004).
作用機序
Target of Action
The primary target of 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is ecto-5’-nucleotidase . This enzyme plays a crucial role in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression .
Mode of Action
The compound interacts with its target, ecto-5’-nucleotidase, potentially inhibiting its activity . This interaction could lead to a decrease in the production of adenosine, thereby reducing cancer growth .
Biochemical Pathways
The compound affects the pathway involving the hydrolysis of AMP to adenosine . By inhibiting ecto-5’-nucleotidase, the compound could disrupt this pathway, leading to a decrease in adenosine levels and potentially slowing cancer growth .
Pharmacokinetics
The compound’s anti-inflammatory activities were assessed in a rat-paw edema model , suggesting that it can be absorbed and reach its target site in the body
Result of Action
The compound has shown significant anti-inflammatory activity, inhibiting the inflammation reaction in a rat-paw edema model by 79.54% . This suggests that the compound could have potential therapeutic applications in conditions characterized by inflammation.
特性
IUPAC Name |
6-methyl-N,4-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S2/c1-12-15(17(22)20-14-10-6-3-7-11-14)16(21-18(23)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKOETSHSFJEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2787078.png)


![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2787082.png)



![Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate](/img/structure/B2787091.png)

![1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine](/img/structure/B2787094.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2787096.png)
![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-N-[(3,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2787099.png)